(E)-3-Iodoacrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodoprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFDLVHJHUMSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275570 | |
| Record name | 3-iodoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71815-44-6, 6372-02-7 | |
| Record name | 3-Iodo-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71815-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iodoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper(I)-Catalyzed Addition of Hydriodic Acid to Propiolic Acid
- This method involves the copper(I)-catalyzed addition of hydriodic acid (HI) to propiolic acid.
- Copper(I) iodide (CuI) acts as a catalyst to accelerate the reaction and promote formation of the thermodynamically favored (E)-isomer.
- The reaction is conducted under reflux conditions (~110–130 °C) for a short duration (~30 minutes).
- The product crystallizes directly from the reaction mixture, allowing easy isolation without extensive purification.
- CuI (0.6 mol%) is suspended in 57% aqueous HI.
- Propiolic acid is added rapidly to the mixture, causing the temperature to rise to about 100 °C.
- The reaction mixture is heated to reflux for 30 minutes.
- Upon cooling, (E)-3-iodoacrylic acid crystallizes as white needles.
- The solid is filtered, washed with water, and dried to yield analytically pure product.
- Yield: Approximately 79%
- Product: Isomerically pure (E)-3-iodoprop-2-enoic acid
- The method avoids the need for a sealed tube and long reaction times required by older protocols.
Direct Heating of Propiolic Acid with Hydriodic Acid (Thermal Isomerization)
- Propiolic acid is heated with hydriodic acid under nitrogen atmosphere at elevated temperatures (~105–130 °C) for extended periods (up to 24 hours).
- This method can produce this compound via addition followed by thermal isomerization.
- The reaction mixture is cooled to precipitate the product, which is then purified by washing and solvent evaporation.
- Propiolic acid and HI are combined in a sealed vessel under nitrogen.
- The mixture is heated for 12 to 24 hours.
- White crystalline this compound precipitates and is isolated by filtration.
- Washing with water and n-hexane removes impurities.
- Yield: Approximately 79%
- Product: this compound with good purity after work-up.
Iodination of Acrylic Acid Derivatives Using Palladium Catalysts
- Acrylic acid or its derivatives are iodinated using molecular iodine in the presence of palladium-based catalysts.
- The reaction typically occurs in solvents such as acetonitrile, with bases like potassium carbonate facilitating the iodination.
- This method is more common in laboratory-scale synthesis and allows for selective iodination at the 3-position.
- Acrylic acid derivative is dissolved in acetonitrile.
- Iodine and a palladium catalyst are added along with a base.
- The mixture is stirred under controlled temperature conditions.
- After completion, the product is isolated by extraction and purification.
- Yields vary depending on catalyst and conditions but generally provide moderate to good yields.
- The method allows functional group tolerance and can be adapted for continuous flow industrial processes.
- BenchChem describes this synthetic route as a common laboratory and industrial approach, emphasizing catalyst choice and reaction optimization for yield and purity.
Comparative Data Table of Preparation Methods
Detailed Research Findings
- The copper(I)-catalyzed method is currently the most efficient, offering a one-step, high-yield, and isomerically pure synthesis of this compound without the need for sealed tubes or prolonged heating.
- Thermal isomerization methods, while effective, require longer reaction times and careful control of conditions to avoid formation of the (Z)-isomer and impurities.
- Palladium-catalyzed iodination provides a versatile approach for functionalized acrylic acid derivatives, useful in complex molecule synthesis, but may require optimization for scale-up and purity.
- The iodine atom in this compound enables further functionalization via substitution reactions, making these preparation methods critical for downstream synthetic applications in medicinal chemistry and material science.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Iodoacrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of saturated carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azidoacrylic acids or thioacrylic acids.
Oxidation Products: Oxidized derivatives such as carboxylic acids.
Reduction Products: Saturated carboxylic acids.
Scientific Research Applications
(E)-3-Iodoacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for bioactive compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-Iodoacrylic acid involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
(Z)-3-Iodoacrylic Acid
Key Differences :
- Stereochemistry : The (Z)-isomer (CAS: 6214-35-3) has a cis configuration, leading to distinct reactivity. For instance, thermal or catalytic isomerization can convert (Z) to (E) under controlled conditions .
- Synthesis : Requires low-temperature activation during resin loading to avoid rearrangement to N-acyl species .
- Safety : Both isomers share hazards (e.g., mucosal irritation), but the (Z)-isomer’s stability data are less documented .
Ethyl (E)-3-Iodoacrylate
Key Differences :
- Functional Group : Ethyl ester derivative (CAS: 31930-37-7) replaces the carboxylic acid with an ester group.
- Reactivity : Enhanced solubility in organic solvents, making it suitable for esterification or transesterification reactions .
- Synthesis: Prepared via esterification of this compound with ethanol under acidic conditions .
3-Indoleacrylic Acid
Key Differences :
- Structure : Substitutes iodine with an indole group, altering electronic properties and biological activity.
- Applications : Used in photochemical reactions and as a tryptophan metabolite analog .
Biological Activity
(E)-3-Iodoacrylic acid is a halogenated derivative of acrylic acid, notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and its applications in scientific research.
Chemical Structure and Properties
This compound has the chemical formula and features a double bond between the second and third carbon atoms, with an iodine atom attached to the third carbon. Its structural characteristics contribute to its unique reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which may disrupt metabolic pathways.
- Signal Transduction Interference : It may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
- Halogen Bonding : The iodine atom allows for unique interactions with biological macromolecules, enhancing binding affinity and specificity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded in a range that suggests potential as an antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 (prostate cancer) | 5.0 | |
| U-251 (glioblastoma) | 7.5 | |
| MCF-7 (breast cancer) | 6.0 |
The IC50 values indicate that this compound is more potent than some established chemotherapeutics, suggesting its viability as a lead compound in drug development.
Case Studies
- Synthesis and Evaluation : A study conducted by researchers synthesized this compound and evaluated its cytotoxicity against PC-3 and U-251 cell lines. The results indicated that the compound was significantly more effective than cisplatin, a common chemotherapy drug, highlighting its potential as an alternative treatment option for resistant cancer types .
- Mechanistic Insights : Another investigation focused on the mechanism behind its anticancer activity. It was found that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Comparison with Similar Compounds
This compound is often compared to other halogenated acrylic acids due to its unique properties:
| Compound | Halogen | Biological Activity |
|---|---|---|
| 3-Bromoacrylic Acid | Bromine | Moderate cytotoxicity |
| 3-Chloroacrylic Acid | Chlorine | Low antimicrobial activity |
| 3-Fluoroacrylic Acid | Fluorine | Minimal activity |
The presence of iodine in this compound enhances its reactivity and biological efficacy compared to these analogs.
Q & A
Basic: What are the key considerations for synthesizing (E)-3-Iodoacrylic acid via solid-phase methods to avoid undesired rearrangements?
Methodological Answer:
Solid-phase synthesis of this compound requires strict control of coupling conditions. Evidence shows that carbodiimide-mediated activation (e.g., DCC) at −20 °C prevents rearrangement of the O-acyl intermediate to N-acyl species, a common side reaction . Using 3 molar equivalents of the acid relative to the resin and low-temperature reaction protocols (−20 °C in CH₂Cl₂) ensures successful immobilization on Wang or NovaSyn® TG HMP resins. Post-reaction, resin washing with DMF, CH₂Cl₂, and methanol removes unreacted reagents, and loading efficiency is validated via TFA cleavage followed by recrystallization .
Basic: How can researchers characterize the stereochemical purity of this compound after synthesis?
Methodological Answer:
Stereochemical purity is critical for applications in cross-coupling reactions. Techniques include:
- ¹H NMR spectroscopy : Distinct coupling constants (J = 12–16 Hz for trans isomers) confirm the (E)-configuration .
- X-ray crystallography : Resolving crystal structures (e.g., monoclinic P2₁/c space group) provides unambiguous stereochemical assignment .
- HPLC with chiral columns : Separates (E) and (Z) isomers using polar mobile phases (e.g., acetonitrile/water with 0.1% TFA) .
Advanced: What strategies expand the reaction scope of this compound in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
To diversify reactivity:
- Organozinc reagents : Use iodobenzene derivatives (e.g., 4-iodobenzoic acid) with Pd(0) catalysts (e.g., Pd(PPh₃)₄) in THF at 60°C for aryl-substituted products .
- Copper-mediated multicomponent reactions (MCRs) : Combine this compound with terminal alkynes (e.g., phenylacetylene) and β-substituted iodoacrylic acids under CuI/ligand systems to synthesize γ-hydroxybutyrolactams (yields up to 85%) .
- Functional group tolerance : Optimize solvent (DMF or CH₂Cl₂) and temperature (−20°C to 60°C) to accommodate alcohol, acetal, or nitrile groups .
Advanced: How can contradictions in spectroscopic data for this compound derivatives be resolved?
Methodological Answer:
Contradictions often arise from:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Standardize solvent conditions and reference peaks.
- Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol forms .
- Multi-technique validation : Correlate IR (C=O stretch at ~1700 cm⁻¹), MS ([M-H]⁻ ion at m/z 210), and computational data (DFT-optimized geometries) to resolve ambiguities .
Advanced: What computational methods predict the reactivity of this compound in multicomponent reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in cycloadditions .
- Molecular dynamics simulations : Model steric effects of β-substituents (e.g., methyl vs. phenyl groups) on reaction pathways .
- Retrosynthesis tools : Use AI-driven platforms (e.g., Reaxys or Pistachio) to propose feasible routes for synthesizing α,β-unsaturated amides .
Advanced: How does the solid support matrix influence coupling efficiency in this compound reactions?
Methodological Answer:
Resin choice impacts loading and steric accessibility:
- Wang resin : Higher loading capacity (1.1 Meq/g) for 4-iodobenzoic acid derivatives due to flexible benzyl ester linkages .
- NovaSyn® TG HMP resin : Polar hydroxymethylphenoxy groups enhance compatibility with iodoacrylic acids but require lower temperatures (−20°C) to minimize side reactions .
- Post-cleavage analysis : Validate purity via TFA-mediated cleavage (1:1 TFA/CH₂Cl₂) followed by recrystallization (ethanol/water) .
Advanced: What supramolecular interactions govern the crystallization of this compound derivatives?
Methodological Answer:
Key interactions include:
- Hydrogen bonding : Carboxylic acid dimers (O─H···O=C) form centrosymmetric motifs in crystal lattices .
- π-Stacking : Aromatic substituents (e.g., pyridyl groups) align via offset π-π interactions (3.5–4.0 Å spacing) .
- Halogen bonding : Iodo groups participate in C─I···O interactions (2.8–3.2 Å), stabilizing layered structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
